![molecular formula C10H10Cl2O2 B5577776 6-(2,2-dichlorovinyl)-4-ethyl-3-methyl-2H-pyran-2-one](/img/structure/B5577776.png)
6-(2,2-dichlorovinyl)-4-ethyl-3-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives within the 2H-pyran-2-one family, including compounds like 6-(2,2-dichlorovinyl)-4-ethyl-3-methyl-2H-pyran-2-one, often involves multicomponent reactions (MCRs) or environmentally friendly methods. For example, a facile and efficient protocol utilizing ultrasound-mediated condensation has been developed for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, highlighting the adaptability and efficiency of modern synthetic approaches in creating complex pyran structures (Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of 2H-pyran derivatives has been extensively studied through spectral and crystallographic analyses. For instance, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate has been characterized by various techniques, including single-crystal X-ray diffraction, revealing insights into the orthorhombic structure and intermolecular hydrogen bonding that stabilizes the molecular configuration (Xiao-lon, 2015).
Chemical Reactions and Properties
2H-pyran-2-ones undergo various chemical reactions, exploiting their reactive sites for the synthesis of diverse derivatives. For example, the thermolysis of chlorovinyl imines provides an alternate route for synthesizing pyranoquinolin-3-one and pyranoacridin-3-one derivatives, demonstrating the reactivity and versatility of the pyran scaffold in organic synthesis (Patra, 2017).
Physical Properties Analysis
The physical properties of 2H-pyran-2-one derivatives are closely linked to their molecular structure. For instance, the crystal and molecular structure of isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate provides valuable information on the conformation of the pyran ring, which affects its physical characteristics and reactivity (Kumar et al., 2013).
Scientific Research Applications
Synthesis and Biological Activity
A series of functionalized tetrahydropyran and dihydropyran derivatives were synthesized, highlighting the importance of the chlorovinyl group in biological activity. These derivatives, including 2-alkyl-4-chloro-5,6-dihydro-2H-pyrans, show potential as leads for chemical modifications and biological studies due to their cytotoxicity against human solid tumor cells. This underscores the compound's significance in medicinal chemistry and potential therapeutic applications (Miranda et al., 2006).
Chemical Transformations and Derivatives
The chemical versatility of 6-unsubstituted 2H-pyran-2-one derivatives was demonstrated through various synthesis methods. The production of 4-chloro-2H-pyran-2-one and its transformation into different 4-substituted 2H-pyran-2-ones serves as a foundational approach for generating novel compounds. This research contributes to the broader understanding of pyran derivatives' synthetic adaptability, facilitating the exploration of new chemical entities for diverse scientific applications (Kvita & Sauter, 1990).
Anticorrosive Properties
Investigating the anticorrosion performance of pyran-2-one derivatives on mild steel in acidic media revealed these compounds as effective corrosion inhibitors. Their chemisorption on metal surfaces and the establishment of chemical bonds illustrate the potential of such derivatives in protecting industrial materials. This application is crucial for industries seeking environmentally friendly and efficient solutions to material degradation (Hattak et al., 2021).
Nonlinear Optical Properties
The synthesis and investigation of symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran revealed their significant nonlinear optical properties. These findings suggest applications in optical technologies, where materials with large hyperpolarizabilities and high decomposition temperatures are desirable. This research opens avenues for developing advanced materials for electro-optical devices (Moylan et al., 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(2,2-dichloroethenyl)-4-ethyl-3-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-7-4-8(5-9(11)12)14-10(13)6(7)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVIBFNEZSQZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)OC(=C1)C=C(Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.